5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol: is a fluorinated organic compound with the molecular formula C6H6F6O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol typically involves the reaction of hexafluoro-2-butyne with ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound is used in biological research to study the effects of fluorinated compounds on biological systems. It serves as a model compound to understand the interactions between fluorinated molecules and biological macromolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced biological activity and stability, making them promising candidates for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the manufacture of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine allows the compound to form strong interactions with various molecular targets, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
- 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one
- 5,5,5-Trifluoro-4-hydroxy-pent-3-en-2-one
- 3-Penten-2-one,1,1,1-trifluoro-4-hydroxy-
- 5,5,5-Trifluoro-2-{[(1R)-1-phenylethyl]amino}pentanenitrile
Comparison: Compared to these similar compounds, 5,5,5-Trifluoro-3-(trifluoromethyl)pent-3-en-2-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
32885-94-2 |
---|---|
Molecular Formula |
C6H6F6O |
Molecular Weight |
208.10 g/mol |
IUPAC Name |
5,5,5-trifluoro-3-(trifluoromethyl)pent-3-en-2-ol |
InChI |
InChI=1S/C6H6F6O/c1-3(13)4(6(10,11)12)2-5(7,8)9/h2-3,13H,1H3 |
InChI Key |
YRUGLHPOFHPHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=CC(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.